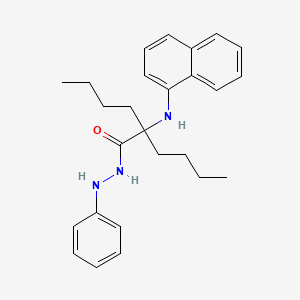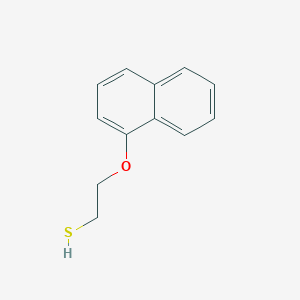
2-(1-naphthyloxy)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthyloxy)ethanethiol, also known as NAPET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiol compound that contains a naphthyl group, which makes it a unique molecule with interesting properties.
Applications De Recherche Scientifique
2-(1-naphthyloxy)ethanethiol has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of other compounds, such as naphthalene-based ligands and polymers. In medicinal chemistry, 2-(1-naphthyloxy)ethanethiol has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of 2-(1-naphthyloxy)ethanethiol is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. ROS are known to play a role in cancer cell death, and 2-(1-naphthyloxy)ethanethiol has been shown to increase ROS levels in cancer cells. Additionally, 2-(1-naphthyloxy)ethanethiol has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(1-naphthyloxy)ethanethiol has been shown to have several biochemical and physiological effects in vitro. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and increase ROS levels. Additionally, 2-(1-naphthyloxy)ethanethiol has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-naphthyloxy)ethanethiol in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, it has unique properties that make it a useful building block for the synthesis of other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(1-naphthyloxy)ethanethiol. One area of interest is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with unique properties. Additionally, further investigation into the mechanism of action of 2-(1-naphthyloxy)ethanethiol could lead to the development of more effective anticancer agents. Finally, the use of 2-(1-naphthyloxy)ethanethiol in other fields, such as material science, should be explored further to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-(1-naphthyloxy)ethanethiol involves the reaction of 2-bromoethanol with sodium naphthalenide, followed by the addition of thiourea to produce the final product. This method has been reported in several research papers, and the purity of the compound can be confirmed using various analytical techniques, such as NMR and mass spectrometry.
Propriétés
IUPAC Name |
2-naphthalen-1-yloxyethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYDYBPQGVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5086655.png)
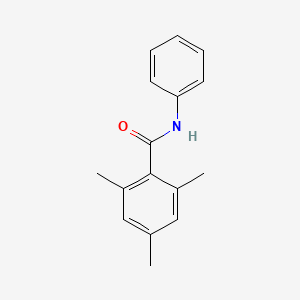
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)
![3-benzyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5086677.png)
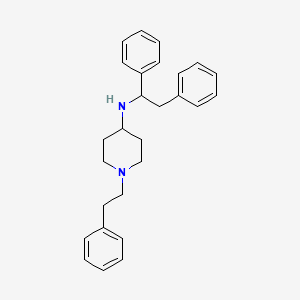
amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5086686.png)
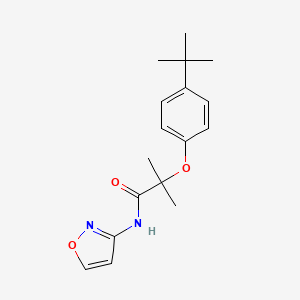
![N-(3-methoxyphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5086698.png)
![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5086718.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)
